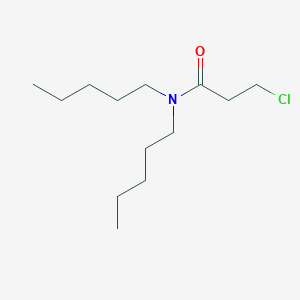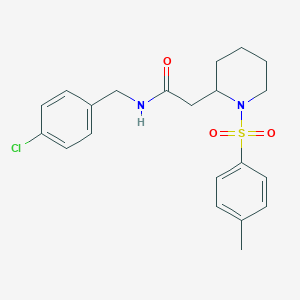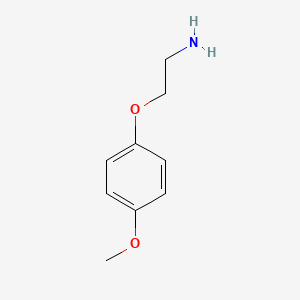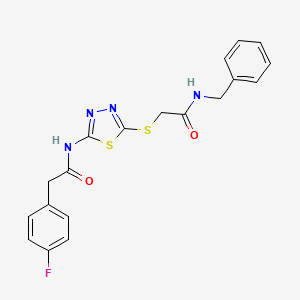![molecular formula C7H10Cl2F2N2 B2922141 [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2490432-09-0](/img/structure/B2922141.png)
[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride: is a versatile chemical compound widely used in scientific research. With its unique properties, it finds applications in drug synthesis, organic chemistry, and medicinal research, making it an indispensable tool for scientists and researchers worldwide.
Mechanism of Action
Target of Action
The primary targets of [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride, also known as EN300-27122191, are the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . These kinases play crucial roles in cellular processes such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them important targets for therapeutic intervention.
Mode of Action
The compound interacts with its targets (PI3K and mTOR kinase) by binding to their active sites. This binding inhibits the kinase activity of PI3K and mTOR, thereby preventing the phosphorylation of downstream proteins . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of PI3K and mTOR kinase affects multiple biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival. By inhibiting this pathway, EN300-27122191 can potentially halt cell proliferation and induce apoptosis .
Pharmacokinetics
The presence of the difluoromethyl group in the compound is known to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in drug design .
Result of Action
The molecular and cellular effects of EN300-27122191’s action primarily involve the inhibition of cell growth and proliferation, and the induction of apoptosis. These effects are due to the compound’s inhibitory action on PI3K and mTOR kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride typically involves the reaction of 4-(difluoromethyl)pyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions: [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride is used as a building block for the synthesis of various organic compounds.
Biology: In biological research, the compound is used to study the effects of difluoromethyl groups on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine: In medicinal research, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the development of high-performance materials and advanced chemical processes .
Comparison with Similar Compounds
- [4-(Trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
- [4-(Chloromethyl)pyridin-2-yl]methanamine;dihydrochloride
- [4-(Bromomethyl)pyridin-2-yl]methanamine;dihydrochloride
Comparison: Compared to similar compounds, [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride is unique due to the presence of the difluoromethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make the compound particularly valuable for applications in drug design and development.
Properties
IUPAC Name |
[4-(difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-11-6(3-5)4-10;;/h1-3,7H,4,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPIRVZYCKRQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490432-09-0 |
Source


|
| Record name | 1-[4-(difluoromethyl)pyridin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane](/img/structure/B2922061.png)

![8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)
![(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2922065.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922066.png)


![1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2922073.png)

![6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2922078.png)


